molecular formula C24H21N3O4 B3630084 2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B3630084
M. Wt: 415.4 g/mol
InChI Key: DECYMJQROJXZMG-UHFFFAOYSA-N
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Description

ML073 Analog is a small molecule drug that acts as an antagonist to the neuropeptide Y receptor type 2 (NPY2R). This compound was initially developed by The Scripps Research Institute and is currently in the preclinical phase of research. It is primarily being investigated for its potential therapeutic applications in treating anxiety disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML073 Analog involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. typical synthetic methods for such compounds may include:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, and reducing agents.

    Step 3: Purification of the final product through techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of ML073 Analog would likely involve scaling up the laboratory synthesis methods to a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

ML073 Analog can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in ML073 Analog and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ML073 Analog has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the neuropeptide Y receptor type 2 and its role in various biochemical pathways.

    Biology: Investigated for its effects on cellular signaling and receptor interactions.

    Medicine: Potential therapeutic applications in treating anxiety disorders and other neurological conditions.

    Industry: Could be used in the development of new pharmaceuticals targeting the neuropeptide Y receptor type 2.

Mechanism of Action

ML073 Analog exerts its effects by binding to the neuropeptide Y receptor type 2, thereby blocking the receptor’s interaction with its natural ligand. This inhibition can modulate various physiological processes, including stress response, appetite regulation, and anxiety. The molecular targets involved include the neuropeptide Y receptor type 2 and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    BIIE0246: Another neuropeptide Y receptor type 2 antagonist with similar therapeutic applications.

    JNJ-31020028: A compound that also targets the neuropeptide Y receptor type 2 but has different pharmacokinetic properties.

Uniqueness

ML073 Analog is unique in its specific binding affinity and selectivity for the neuropeptide Y receptor type 2. This makes it a valuable tool for studying the receptor’s role in various physiological processes and for developing targeted therapies for anxiety disorders.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-29-20-13-8-16(14-21(20)30-2)15-22(28)25-19-11-9-18(10-12-19)24-27-26-23(31-24)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECYMJQROJXZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Reactant of Route 6
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2-(3,4-dimethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

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